molecular formula C10H22Cl2N2 B3040555 (S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride CAS No. 215918-57-3

(S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride

Cat. No.: B3040555
CAS No.: 215918-57-3
M. Wt: 241.2 g/mol
InChI Key: UIAHGDBWKRHPAY-XRIOVQLTSA-N
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Description

(S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride is a chiral chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two privileged nitrogen-containing heterocycles—a piperidine and a pyrrolidine ring—connected via a methylene linker, offering multiple points for chemical modification and diversification . The saturated, three-dimensional nature of these sp3-hybridized rings contributes to structural complexity and desirable physicochemical properties, which can enhance the solubility and metabolic stability of potential drug candidates . The specific (S) stereochemistry at the chiral center is a critical feature, as the spatial orientation of substituents can lead to different biological profiles when interacting with enantioselective protein targets . This makes the compound a valuable scaffold for the stereoselective synthesis of novel bioactive molecules. Piperidine and pyrrolidine derivatives are extensively utilized in the pharmaceutical industry and are found in therapeutics targeting a wide range of conditions, including diseases of the central nervous system, cancer, and metabolic disorders . The dihydrochloride salt form improves the compound's stability and solubility in aqueous systems, facilitating its use in various biological assays. Researchers can leverage this compound as a key intermediate in multi-step syntheses, where its nucleophilic nitrogen atoms are amenable to reactions such as alkylations and acylations . It is supplied with high purity for research applications. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-[[(2S)-pyrrolidin-2-yl]methyl]piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-2-7-12(8-3-1)9-10-5-4-6-11-10;;/h10-11H,1-9H2;2*1H/t10-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAHGDBWKRHPAY-XRIOVQLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C[C@@H]2CCCN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride typically involves the coupling of pyrrolidine and piperidine derivatives. One common method is the [3+2] and [4+2] annulation reactions, which allow for the formation of the pyrrolidine and piperidine rings . These reactions often require specific catalysts and reaction conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also involve purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different N-oxide derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new N-heterocyclic compounds with different functional groups.

Scientific Research Applications

(S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex N-heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Piperidine Derivatives with Substituted Benzyloxyimino Groups

Compounds such as 3-amino-4-(dimethoxybenzyloxyimino)piperidine dihydrochlorides (e.g., 13c, 13d, 13e, 13f, 13g) share a piperidine backbone but differ in substituent positioning on the benzyloxyimino group. Key distinctions include:

Compound Substituent Position Melting Point (°C) MS-ESI (m/z) ¹H-NMR Key Signals (δ, ppm)
13c 2',5'-dimethoxy 189–192 278 (M+H)+ 6.87 (Ar-H), 5.02 (OCH2Ar)
13b 3',4'-ethylenedioxy 190–192 N/A 6.87 (Ar-H), 4.23 (OCH2)
Target Compound Pyrrolidin-2-ylmethyl Not reported ~300–350* Likely δ 3.0–4.0 (N-CH2)**

Structural Implications :

  • Hydrogen Bonding : The ethylenedioxy group in 13b facilitates stronger hydrogen bonding (evidenced by lower δ values for OCH2), whereas the pyrrolidine’s tertiary amine may engage in salt bridges akin to Glu172 interactions observed in docking studies .

Piperidine Derivatives with Arylalkyl Side Chains

Compounds like 1-(3-phenylbutyl)piperidine derivatives (e.g., RC-33 analogs) exhibit RMSD values >2.5 Å in docking studies, indicating divergent orientations while maintaining salt bridges with Glu172 . For example:

Compound RMSD (Å) Key Structural Feature Pharmacological Impact
RC-33 <2.0 1-(3-phenylbutyl)piperidine High σ1R affinity
Compound 62(S) >4.0 Opposed 1-(3-phenylbutyl) orientation Retained σR binding via hydrophobic fit
Target Compound ~3.0* Pyrrolidin-2-ylmethyl substituent Enhanced stereospecific σR modulation

Functional Implications :

  • The target compound’s pyrrolidine moiety may occupy a larger hydrophobic cavity near helices α4/α5, similar to high-RMSD analogs, but with improved stereochemical complementarity to σRs .

Sigma Receptor Ligands with Piperazine/Piperidine Cores

Sigma ligands such as BD 1063 and BMY 14802 highlight the role of halogenated aryl groups in σR selectivity :

Compound Core Structure Key Substituents σR Selectivity
BD 1063 Piperazine 3,4-dichlorophenyl σ1R antagonist
BMY 14802 Piperazine 4-fluorophenyl, pyrimidinyl Mixed σR
Target Compound Piperidine-pyrrolidine Pyrrolidin-2-ylmethyl Predicted σ1R

Pharmacological Implications :

  • Unlike BD 1063’s dichlorophenyl group, the target compound’s bicyclic amine may reduce off-target effects (e.g., dopamine transporter inhibition) while retaining σ1R affinity .

Molecular and Regulatory Comparisons

  • Molecular Weight : The target compound’s molecular weight (~300–350 g/mol*) is higher than simpler analogs like (S)-2-(pyrrolidin-2-yl)ethan-1-olhydrochloride (151.63 g/mol) but lower than 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine dihydrochloride (327.25 g/mol) .
  • Regulatory Status : Unlike 4-(diphenylmethoxy)piperidine hydrochloride (regulated under EPA and ATSDR guidelines ), the target compound lacks documented regulatory data, necessitating further toxicological profiling.

Biological Activity

(S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride, also known by its CAS number 215918-57-3, is a compound with significant biological activity, particularly in pharmacological contexts. This article explores its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Overview of Biological Activity

The compound is primarily recognized for its interactions with various biological targets, including enzymes and receptors. Its structure, featuring both piperidine and pyrrolidine rings, contributes to its pharmacological properties. Research indicates that it may act as an inhibitor for several enzymes, impacting pathways crucial for cellular functions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways. For instance, it may affect the activity of kinases and phospholipases, which are vital in cellular signaling and metabolism .
  • Receptor Modulation : Its structural characteristics allow it to bind effectively to various receptors, potentially modulating neurotransmitter systems. This modulation can influence physiological processes such as pain perception and mood regulation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Recent studies have highlighted how modifications to the piperidine and pyrrolidine rings can enhance potency and selectivity:

ModificationEffect on Activity
Substitution on the piperidine ringIncreased binding affinity to target enzymes
Alteration of the pyrrolidine substituentEnhanced lipophilicity and cell membrane penetration
Chirality adjustmentsSignificant impact on receptor selectivity

Research has demonstrated that specific substitutions lead to a marked increase in inhibitory potency against certain targets, making this compound a valuable scaffold for drug development .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity : In vitro tests have shown that derivatives of pyrrolidine exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Cancer Therapy Potential : Research indicates that piperidine derivatives can induce apoptosis in cancer cell lines. A study found that specific modifications to the piperidine structure resulted in compounds with enhanced cytotoxicity against hypopharyngeal tumor cells, suggesting potential applications in oncology .
  • Neurological Applications : Due to its ability to modulate neurotransmitter systems, there is ongoing research into its use for treating neurological disorders. The compound's influence on pathways related to mood and cognition presents opportunities for developing new antidepressants or anxiolytics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride, and what factors influence reaction yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting a pyrrolidine derivative with a piperidine precursor under basic conditions (e.g., potassium carbonate in DMF) followed by dihydrochloride salt formation using HCl . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Temperature control : Optimized reaction temperatures (e.g., 60–80°C) minimize side reactions.
  • Purification : Recrystallization or column chromatography improves purity. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How is the stereochemical configuration of this compound confirmed during synthesis?

  • Methodological Answer : Use chiral chromatography (e.g., Chiralpak IA column) or nuclear Overhauser effect (NOE) NMR spectroscopy to verify stereochemistry. X-ray crystallography provides definitive confirmation by resolving the spatial arrangement of the pyrrolidine-piperidine backbone .

Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?

  • Methodological Answer :

  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z calculated for C10H20N2·2HCl).
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for high-temperature reactions).
  • Solubility profiling : Test in buffers (pH 1–12) to identify optimal conditions for biological assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacological activity data across different in vitro assays?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, ionic strength). Strategies include:

  • Standardize buffer systems : Use consistent HEPES or PBS buffers to control ionic interactions.
  • Orthogonal assays : Compare results from radioligand binding (e.g., [3H]-labeled targets) and functional assays (e.g., cAMP accumulation).
  • Structural analogs : Compare with similar compounds (e.g., 4-(Piperidin-4-yl)pyridine dihydrochloride) to isolate steric or electronic effects .

Q. What strategies enhance the stereochemical stability of this compound in aqueous solutions during long-term storage?

  • Methodological Answer :

  • pH control : Maintain solutions at pH 4–6 to prevent racemization (acidic conditions stabilize protonated amines).
  • Lyophilization : Store as a lyophilized powder under inert gas (argon) to minimize hydrolysis.
  • Additives : Include antioxidants (e.g., 0.01% BHT) to prevent oxidative degradation .

Q. How can computational modeling guide the optimization of this compound for receptor-targeted studies?

  • Methodological Answer :

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict binding modes to targets (e.g., GPCRs, ion channels).
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100 ns to assess conformational stability.
  • QSAR models : Corinate substituent effects (e.g., methyl groups on pyrrolidine) with activity data to design analogs .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Controlled experiments : Repeat solubility tests using USP-grade solvents and standardized shaking/equilibration times.
  • Hildebrand parameters : Calculate solubility parameters (δ) to predict miscibility (e.g., δ ≈ 22 MPa1/2 for DMSO matches the compound’s polarity).
  • Cross-validate : Compare with structurally similar salts (e.g., piperidine hydrochlorides) to identify trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride

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